molecular formula C28H30N4O6S B608341 KI696

KI696

Cat. No.: B608341
M. Wt: 550.6 g/mol
InChI Key: ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KI-696 is a high-affinity probe that potently inhibits the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is primarily used in scientific research to study the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .

Mechanism of Action

KI-696 exerts its effects by inhibiting the interaction between KEAP1 and NRF2. Under normal conditions, KEAP1 binds to NRF2 and targets it for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, KI-696 stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of ARE-driven genes . These genes encode for various cytoprotective enzymes involved in detoxification and antioxidant defense .

Properties

IUPAC Name

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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